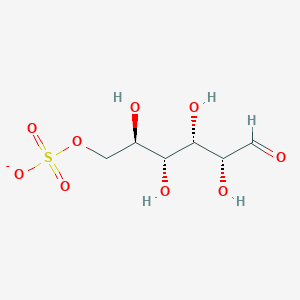
D-glucose 6-sulfate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucose 6-sulfate(1-) is conjugate base of D-glucose 6-sulfate; major species at pH 7.3. It is a conjugate base of a D-glucose 6-sulfate.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
D-Glucose 6-sulfate(1-) plays a significant role as a substrate and inhibitor in various enzymatic reactions. Its structural similarity to glucose allows it to interact with glucose-related pathways, making it a valuable tool for studying metabolic processes.
Enzyme Probing
Recent studies have utilized D-glucose 6-sulfate(1-) as an active-site probe for enzymes such as glucose-6-phosphate dehydrogenase. This enzyme is crucial in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for anabolic reactions. By using D-glucose 6-sulfate(1-) in enzyme assays, researchers can elucidate enzyme mechanisms and identify potential inhibitors that may have therapeutic implications .
Glycogen Metabolism
Research has highlighted the role of D-glucose 6-sulfate(1-) in glycogen metabolism regulation. It has been shown to influence the activity of glycogen synthase, an enzyme responsible for glycogen synthesis. Understanding how D-glucose 6-sulfate(1-) affects this enzyme can provide insights into metabolic disorders such as diabetes and glycogen storage diseases .
Pharmacological Applications
The pharmacological potential of D-glucose 6-sulfate(1-) is being explored in drug development, particularly concerning its role in modulating cellular pathways.
Antidiabetic Agents
D-Glucose 6-sulfate(1-) has been investigated for its potential use as an antidiabetic agent. Its ability to modulate glucose metabolism could lead to the development of new therapies aimed at improving insulin sensitivity or reducing blood sugar levels in diabetic patients .
Cancer Research
In cancer research, D-glucose 6-sulfate(1-) is being studied for its effects on tumor metabolism. Tumor cells often exhibit altered glucose metabolism (the Warburg effect), and compounds that can affect this metabolic shift are of great interest. Preliminary studies suggest that D-glucose 6-sulfate(1-) may inhibit certain cancer cell lines by disrupting their glucose uptake mechanisms .
Molecular Biology Applications
D-Glucose 6-sulfate(1-) is also relevant in molecular biology, particularly in studies involving gene expression and cellular signaling.
Gene Regulation Studies
The compound has been used to investigate the regulatory mechanisms of genes involved in glucose metabolism. By applying D-glucose 6-sulfate(1-) in cell culture models, researchers can assess its impact on gene expression profiles related to metabolic pathways .
Cell Signaling Pathways
Studies have shown that D-glucose 6-sulfate(1-) can influence various cell signaling pathways, including those related to insulin signaling and cellular stress responses. Understanding these interactions can help develop strategies to combat insulin resistance and related metabolic disorders .
Case Studies
Several case studies illustrate the applications of D-glucose 6-sulfate(1-) across different research domains:
Eigenschaften
Molekularformel |
C6H11O9S- |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/p-1/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
BCUVLMCXSDWQQC-SLPGGIOYSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















